An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-acetyl Linamarin
An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462). The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant biochemical pathways.
Core Chemical Properties
2,3,4,6-Tetra-O-acetyl linamarin is a synthetic derivative of linamarin, a naturally occurring cyanogenic glucoside. The acetylation of the hydroxyl groups on the glucose moiety enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Structural and Physical Properties
| Property | Value | Reference |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate (B1210297) | [1] |
| Synonyms | 2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyloxy)isobutyronitrile, Linamarin Tetraacetate | [2] |
| CAS Number | 66432-53-9 | [2] |
| Molecular Formula | C18H25NO10 | [2] |
| Molecular Weight | 415.39 g/mol | [2] |
| Appearance | White solid / Colorless fine needles | [1][3] |
| Melting Point | 140-142 °C | [2][4] |
| Boiling Point | 484.4 ± 45.0 °C (Predicted) | [4] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, Acetone, DMSO.[5][6] |
Experimental Protocols
Synthesis: Acetylation of Linamarin
The most common method for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin is the acetylation of linamarin using acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270).[1]
Materials:
-
Linamarin
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for elution
Procedure:
-
Dissolution: Dissolve linamarin in a mixture of pyridine and dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen or argon atmosphere.
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.[7]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2,3,4,6-Tetra-O-acetyl linamarin as a white solid.
-
Analytical Characterization
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.[8]
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (in CDCl₃):
-
Acetyl Protons (12H): Multiple singlets in the region of δ 2.0-2.2 ppm.[9]
-
Aglycone Methyl Protons (6H): Two singlets around δ 1.6-1.8 ppm.
-
Glucopyranose Ring Protons (7H): A series of multiplets between δ 3.8 and 5.3 ppm.
-
Anomeric Proton (1H): A doublet around δ 4.7-4.9 ppm with a coupling constant (J) of approximately 8-10 Hz, characteristic of a β-anomeric configuration.
-
¹³C NMR (Carbon-13 NMR):
-
Expected Chemical Shifts (in CDCl₃):
-
Acetyl Carbonyl Carbons: Four signals in the region of δ 169-171 ppm.[9]
-
Acetyl Methyl Carbons: Four signals around δ 20-21 ppm.
-
Aglycone Carbons: Signals for the quaternary carbon, methyl carbons, and the nitrile carbon (around δ 118-120 ppm).
-
Glucopyranose Ring Carbons: Signals in the region of δ 60-100 ppm, with the anomeric carbon (C-1) appearing around δ 95-100 ppm.
-
Technique: Electrospray Ionization (ESI) is a suitable method for the analysis of this compound.
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol.
Expected Fragmentation Pattern:
-
Molecular Ion: An adduct ion, such as [M+Na]⁺ or [M+H]⁺, should be observed. For the protonated molecule, this would be at m/z 416.4.
-
Major Fragments: Expect to see sequential losses of acetyl groups (42 Da), acetic acid (60 Da), and the aglycone moiety.
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze as a thin film by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.[10]
Expected Absorption Bands:
-
C≡N (Nitrile): A weak to medium intensity band around 2240-2260 cm⁻¹.
-
C=O (Ester): Strong absorption bands in the region of 1740-1760 cm⁻¹.
-
C-O (Ester and Ether): Strong, broad absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
C-H (Alkyl): Stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
Signaling Pathways and Logical Relationships
The biological activity of 2,3,4,6-Tetra-O-acetyl linamarin is intrinsically linked to its parent compound, linamarin. The following diagrams illustrate the biosynthesis of linamarin and its subsequent hydrolysis, which is a key step in its potential biological effects.
Linamarin Biosynthesis Pathway
The biosynthesis of linamarin originates from the amino acid L-valine and involves a series of enzymatic conversions.
References
- 1. researchgate.net [researchgate.net]
- 2. linamarin degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. Buy 2,3,4,6-Tetra-O-acetyl Linamarin | 66432-53-9 [smolecule.com]
- 10. eng.uc.edu [eng.uc.edu]
